N-Acetyl-m-fluoro-L-tyrosine
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Overview
Description
N-Acetyl-m-fluoro-L-tyrosine is a fluorinated derivative of the amino acid tyrosine This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular imaging
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-m-fluoro-L-tyrosine typically involves the fluorination of L-tyrosine. One common method is the electrophilic fluorodestannylation of N-trifluoroacetyl-3-acetyl-6-trimethylstannyl-L-m-tyrosine ethyl ester. This process involves several steps, including the protection of functional groups, fluorination, and deprotection . The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated systems and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-m-fluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
N-Acetyl-m-fluoro-L-tyrosine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-Acetyl-m-fluoro-L-tyrosine involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in PET imaging, the compound is metabolized by aromatic L-amino acid decarboxylase, allowing for the visualization of dopaminergic function in the brain .
Comparison with Similar Compounds
Similar Compounds
6-[18F]-Fluoro-L-m-tyrosine: Another fluorinated tyrosine derivative used in PET imaging.
N-Acetyl-L-tyrosine: A non-fluorinated derivative with similar applications in nutrition and medicine.
Uniqueness
N-Acetyl-m-fluoro-L-tyrosine is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to non-fluorinated derivatives. This makes it particularly valuable in applications requiring high specificity and sensitivity, such as molecular imaging and drug development .
Properties
Molecular Formula |
C11H12FNO4 |
---|---|
Molecular Weight |
241.22 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3-fluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H12FNO4/c1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7/h2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17)/t9-/m0/s1 |
InChI Key |
CEYBRSLAYCIMOV-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)F)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C=C1)O)F)C(=O)O |
Origin of Product |
United States |
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